2-(butan-2-yloxy)-1-chloro-3-methoxy-5-[(Z)-2-nitroethenyl]benzene
Description
2-(butan-2-yloxy)-1-chloro-3-methoxy-5-[(Z)-2-nitroethenyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with various functional groups
Properties
IUPAC Name |
2-butan-2-yloxy-1-chloro-3-methoxy-5-[(Z)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-4-9(2)19-13-11(14)7-10(5-6-15(16)17)8-12(13)18-3/h5-9H,4H2,1-3H3/b6-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBBQDHJFZUGP-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=C[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)/C=C\[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yloxy)-1-chloro-3-methoxy-5-[(Z)-2-nitroethenyl]benzene typically involves multiple steps, starting from readily available starting materials One common method involves the alkylation of a substituted benzene ring with butan-2-ol under basic conditions to introduce the butan-2-yloxy group This is followed by chlorination and methoxylation reactions to introduce the chloro and methoxy groups, respectively
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-(butan-2-yloxy)-1-chloro-3-methoxy-5-[(Z)-2-nitroethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding amine.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
Scientific Research Applications
2-(butan-2-yloxy)-1-chloro-3-methoxy-5-[(Z)-2-nitroethenyl]benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(butan-2-yloxy)-1-chloro-3-methoxy-5-[(Z)-2-nitroethenyl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(butan-2-yloxy)-3-chloropyrazine
- 2-(butan-2-yloxy)benzoic acid
- 3-substituted bis-isoxazole ethers
Uniqueness
2-(butan-2-yloxy)-1-chloro-3-methoxy-5-[(Z)-2-nitroethenyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
